N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine
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Overview
Description
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two benzothiazole moieties linked to a methylguanidine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by further functionalization to introduce the guanidine moiety. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol to form benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of 2-aminobenzenethiol with carbonyl compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that combines 2-aminobenzenethiol, aldehydes, and urea or thiourea to form benzothiazole derivatives.
Microwave irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine, often employs large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. Molecular docking studies have shown that it binds to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 2-Chloro-N-(6-methoxy-2-benzothiazolyl)-acetamide
- 6-Ethoxy-1,3-benzothiazol-2-amine
Uniqueness
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is unique due to its dual benzothiazole moieties and the presence of a methylguanidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62540-23-2 |
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Molecular Formula |
C18H17N5O2S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1,3-bis(6-methoxy-1,3-benzothiazol-2-yl)-2-methylguanidine |
InChI |
InChI=1S/C18H17N5O2S2/c1-19-16(22-17-20-12-6-4-10(24-2)8-14(12)26-17)23-18-21-13-7-5-11(25-3)9-15(13)27-18/h4-9H,1-3H3,(H2,19,20,21,22,23) |
InChI Key |
UFSQNZVLZMMUTI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=NC2=C(S1)C=C(C=C2)OC)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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